4-(2-Bromoethyl)-1,2-dimethylpiperidine
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Overview
Description
4-(2-Bromoethyl)-1,2-dimethylpiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing nitrogen. This particular compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1,2-dimethylpiperidine typically involves the reaction of 1,2-dimethylpiperidine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the piperidine nitrogen, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-1,2-dimethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the N-oxide .
Scientific Research Applications
4-(2-Bromoethyl)-1,2-dimethylpiperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1,2-dimethylpiperidine involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can alter the function of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)-1,2-dimethylpiperidine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)-1,2-dimethylpiperidine: Contains an iodoethyl group, making it more reactive in certain substitution reactions.
4-(2-Hydroxyethyl)-1,2-dimethylpiperidine: Features a hydroxyethyl group, which can undergo different types of chemical reactions compared to the bromoethyl group.
Uniqueness
4-(2-Bromoethyl)-1,2-dimethylpiperidine is unique due to its specific reactivity profile. The bromoethyl group provides a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications. Its ability to undergo a wide range of chemical reactions while maintaining structural integrity sets it apart from similar compounds .
Properties
Molecular Formula |
C9H18BrN |
---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
4-(2-bromoethyl)-1,2-dimethylpiperidine |
InChI |
InChI=1S/C9H18BrN/c1-8-7-9(3-5-10)4-6-11(8)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
YBWVWNCRYIZHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C)CCBr |
Origin of Product |
United States |
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